REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[N:15]1[C:24]2[C:19](=[CH:20][C:21]([F:44])=[C:22](OS(C3C(C(C)C)=CC(C(C)C)=CC=3C(C)C)(=O)=O)[N:23]=2)[C:18](=[O:45])[C:17]([C:46]([O:48][CH2:49][CH3:50])=[O:47])=[CH:16]1.C(OCC)(=O)C.O>C(Cl)Cl.C(OCC)C>[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[N:15]1[C:24]2[C:19](=[CH:20][C:21]([F:44])=[C:22]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)[N:23]=2)[C:18](=[O:45])[C:17]([C:46]([O:48][CH2:49][CH3:50])=[O:47])=[CH:16]1
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
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Name
|
ethyl 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(2,4,6-triisopropylbenzenesulfonyloxy)-1,8-naphthyridine-3-carboxylate
|
Quantity
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400 mg
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)F)N1C=C(C(C2=CC(=C(N=C12)OS(=O)(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)F)=O)C(=O)OCC
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Name
|
|
Quantity
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4 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
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Quantity
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5 mL
|
Type
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solvent
|
Smiles
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C(C)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was added to the resulting solution
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Type
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CUSTOM
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Details
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after which the resulting mixture was subjected to reaction with ice-
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Type
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TEMPERATURE
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Details
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cooling for 1 hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
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WASH
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Details
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washed successively with 10 ml of saturated aqueous sodium hydrogencarbonate solution and 10 ml of saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
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CUSTOM
|
Details
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to the crystalline material thus obtained
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Type
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FILTRATION
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Details
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after which crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)N1C=C(C(C2=CC(=C(N=C12)N1CCNCC1)F)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 91.2% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |